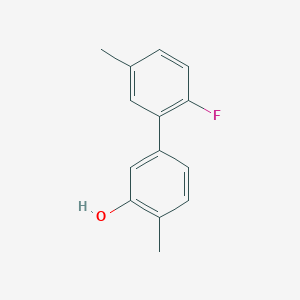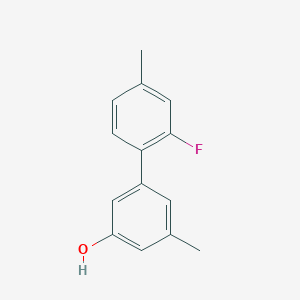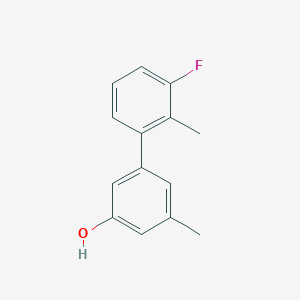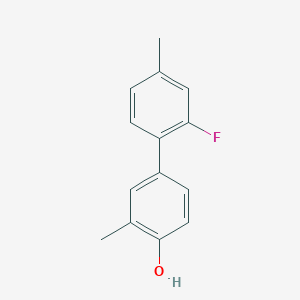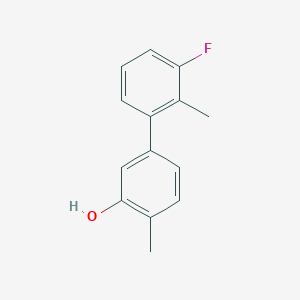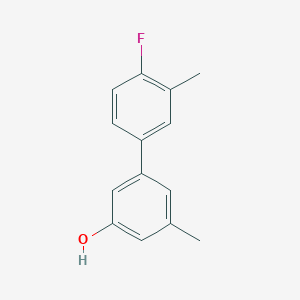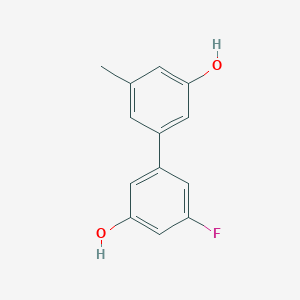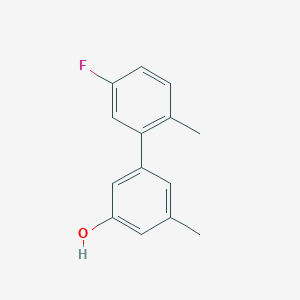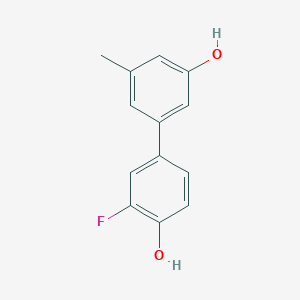
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol typically involves the selective introduction of a fluorine atom into a disubstituted aromatic compound. One common method is the fluorination process, which can be carried out in an acid medium with fluorine gas. The acid medium should have a dielectric constant of at least 20 and a pH of less than 3 to ensure the selective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized to achieve high yields and purity. The use of fluorine gas diluted with an inert gas, such as nitrogen, helps moderate the oxidizing effect of fluorine and minimizes decomposition of the aromatic compound .
化学反応の分析
Types of Reactions
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: De-fluorinated phenols or fully reduced hydrocarbons.
Substitution: Amino or thiol-substituted phenols.
科学的研究の応用
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using various analytical techniques.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific chemical properties
作用機序
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction. The specific pathways involved depend on the biological context and the target molecule .
類似化合物との比較
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar in structure but with an acetic acid group instead of a methyl group.
(3-Fluoro-4-hydroxyphenyl)methylurea: Contains a methylurea group instead of a methyl group.
Uniqueness
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a hydroxyl group on the phenolic ring allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.
特性
IUPAC Name |
2-fluoro-4-(3-hydroxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(14)7-9/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGIBSOCOSHNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683756 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-72-8 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
